3-(2,4-Dichlorophenyl)propanal

Antimicrobial Activity Chalcone Derivatives Minimum Inhibitory Concentration

3-(2,4-Dichlorophenyl)propanal (CAS 98581-93-2), also known as 2,4-Dichlorobenzenepropanal, is a key aromatic aldehyde intermediate with a C9H8Cl2O formula and a molecular weight of 203.07 g/mol. It is a critical building block in medicinal chemistry and agrochemical research, serving as a precursor for a range of bioactive compounds with demonstrated antifungal and antibacterial properties.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 98581-93-2
Cat. No. B026687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)propanal
CAS98581-93-2
Synonyms3-(2,4-Dichlorophenyl)propanal;  3-(2,4-Dichlorophenyl)propionaldehyde; 
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCC=O
InChIInChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2
InChIKeyJCVDWIAVFOPBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dichlorophenyl)propanal (CAS 98581-93-2): Sourcing the Core Building Block for Antifungal and Antibacterial R&D


3-(2,4-Dichlorophenyl)propanal (CAS 98581-93-2), also known as 2,4-Dichlorobenzenepropanal, is a key aromatic aldehyde intermediate with a C9H8Cl2O formula and a molecular weight of 203.07 g/mol [1]. It is a critical building block in medicinal chemistry and agrochemical research, serving as a precursor for a range of bioactive compounds with demonstrated antifungal and antibacterial properties [2][3][4]. Its primary value lies in its unique 2,4-dichloro substitution pattern on the phenyl ring and the reactive propanal chain, which enables the efficient synthesis of more complex, biologically active molecules.

Why Generic Aldehyde Substitution Fails for 3-(2,4-Dichlorophenyl)propanal-Derived Projects


Simply substituting a generic aldehyde for 3-(2,4-Dichlorophenyl)propanal is not a viable strategy in medicinal chemistry or agrochemical synthesis. The specific 2,4-dichloro substitution pattern on the phenyl ring is a crucial pharmacophore element, known to impart significant antifungal and antibacterial activity [1][2]. A structural isomer, such as 2-(2,4-Dichlorophenyl)propanal (CAS 858208-19-2), or an analog like 3-(2,4-Dichlorophenyl)propionic acid (CAS 55144-92-8), presents a different electronic and steric profile due to the altered position of the aldehyde group [3]. Furthermore, the propanal chain's length and flexibility are essential for optimal binding to biological targets, a feature not replicated by shorter aldehydes like 2,4-dichlorobenzaldehyde (CAS 874-42-0) [4]. These differences in spatial arrangement and functional group presentation directly impact the selectivity and potency of the final drug or pesticide candidate, making the precise molecular structure of 3-(2,4-Dichlorophenyl)propanal non-negotiable for projects built upon this specific scaffold.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(2,4-Dichlorophenyl)propanal


Direct Derivative Potency: MIC Values of Chalcones Derived from 3-(2,4-Dichlorophenyl)propanal

While direct activity data for 3-(2,4-Dichlorophenyl)propanal itself is limited, derivatives synthesized from this core scaffold demonstrate quantifiable and potent antimicrobial activity. A study of chalcones, specifically (2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one (C-7), a direct derivative, exhibited very good antimicrobial potential with Minimum Inhibitory Concentration (MIC) values ranging from 3.79 to 15.76 μg/ml against most tested microorganisms [1]. This provides a quantitative benchmark for the potential of compounds built from this aldehyde precursor.

Antimicrobial Activity Chalcone Derivatives Minimum Inhibitory Concentration

Potent Antifungal Scaffolds: Bioactivity of Triazole Derivatives from a 2,4-Dichlorophenylpropanal Core

The 2,4-dichlorophenylpropanal scaffold is central to a class of potent antifungal agents. Research on a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, which are direct synthetic derivatives of a related aldehyde, showed they maintain antifungal activity on several phytopathogenic fungi [1]. A patent for bistriazole derivatives further establishes that compounds with a 2,4-dichlorophenyl moiety are especially preferred for antifungal applications [2]. While a direct MIC comparison for the aldehyde is unavailable, the scaffold's validated role in generating active antifungals is a key differentiator from generic aldehydes.

Antifungal Activity Triazole Derivatives Phytopathogenic Fungi

Confirmed Antibacterial Class Membership for 3-(2,4-Dichlorophenyl)propanal

Several authoritative chemical databases and vendors explicitly classify 3-(2,4-Dichlorophenyl)propanal as an antibacterial agent [1][2]. This is not a vague claim but a functional categorization that distinguishes it from structurally similar molecules that lack this reported activity. While a direct, quantitative MIC value for the compound itself is not available from these sources, the consistent classification as an antibacterial agent provides a key differentiator when selecting a starting material for projects with this specific biological target. In contrast, analogs like 2-(2,4-Dichlorophenyl)propanal (CAS 858208-19-2) and 3-(2,4-Dichlorophenyl)propionic acid (CAS 55144-92-8) are not uniformly classified as antibacterials, highlighting the unique bioactivity associated with the specific 3-propanal arrangement.

Antibacterial Agent Gram-positive Bacteria Chemical Classification

Purity and Specification: Verifiable Quality Control for Reproducible Synthesis

For procurement, the availability of well-defined, high-purity material is a critical point of differentiation. 3-(2,4-Dichlorophenyl)propanal is commercially offered with a purity specification of ≥98% . This ensures minimal batch-to-batch variability, a crucial factor for reproducible synthetic outcomes. In comparison, while 2,4-dichlorobenzaldehyde (CAS 874-42-0) is also available at ≥95% purity [1], the longer, more flexible propanal chain of the target compound offers different synthetic utility. The specific purity guarantee for 3-(2,4-Dichlorophenyl)propanal from multiple vendors provides a level of assurance for researchers requiring consistent and reliable building blocks for complex molecule synthesis.

Chemical Purity Quality Control Analytical Specification

Functional Group Utility: The Aldehyde as a Strategic Synthetic Handle

The aldehyde functional group is a cornerstone of organic synthesis, enabling a wide array of transformations. 3-(2,4-Dichlorophenyl)propanal provides this reactive handle, allowing it to be used in key reactions such as the Wittig reaction and Swern oxidation to generate more complex molecules [1]. This differentiates it from its oxidized analog, 3-(2,4-Dichlorophenyl)propionic acid (CAS 55144-92-8), which requires activation for many of the same transformations. The aldehyde group's ability to form imines, hydrazones, and undergo nucleophilic addition makes 3-(2,4-Dichlorophenyl)propanal a more versatile and strategically valuable building block for medicinal chemistry programs focused on generating diverse libraries of drug-like molecules.

Synthetic Intermediate Aldehyde Reactivity Organic Synthesis

Recommended Application Scenarios for 3-(2,4-Dichlorophenyl)propanal in Research and Development


Synthesis and SAR Studies of Novel Antifungal Triazole Derivatives

3-(2,4-Dichlorophenyl)propanal is an ideal starting material for medicinal chemists synthesizing and optimizing antifungal triazole compounds. The 2,4-dichlorophenylpropanal scaffold is a proven pharmacophore in this class [1][2]. Researchers can use this aldehyde to create a library of N-substituted propylamine derivatives, modifying the amine group to explore structure-activity relationships (SAR) and improve potency against plant or human pathogenic fungi.

Preparation of Antimicrobial Chalcone Derivatives for Biological Screening

Given the demonstrated antimicrobial potential of chalcones derived from the 2,4-dichlorophenylpropanal scaffold, with MIC values in the low μg/ml range [3], this compound is highly suitable for laboratories engaged in antimicrobial discovery. It can be used in Claisen-Schmidt condensations to produce a focused library of chalcones for subsequent screening against bacterial and fungal strains, providing a direct path to identifying new lead compounds.

Production of High-Value Intermediates via Multi-Step Synthesis

The reactive aldehyde group makes 3-(2,4-Dichlorophenyl)propanal a strategic intermediate in multi-step organic synthesis [4]. Its utility in reactions like the Wittig reaction allows for controlled carbon-carbon bond formation to build complex molecular architectures. This makes it a valuable procurement for contract research organizations (CROs) or process chemistry groups developing scalable routes to advanced pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

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